- Preparation of 2-piperazinopyridine-3-carboxylates as voltage-gated sodium channel blockers, World Intellectual Property Organization, , ,
Cas no 93271-59-1 (3-Cyano-4-methyl-2-pyridone)
3-Cyano-4-methyl-2-pyridone structure
Product Name:3-Cyano-4-methyl-2-pyridone
Numéro CAS:93271-59-1
Le MF:C7H6N2O
Mégawatts:134.13534116745
MDL:MFCD00716620
CID:61618
PubChem ID:10606782
Update Time:2025-09-19
3-Cyano-4-methyl-2-pyridone Propriétés chimiques et physiques
Nom et identifiant
-
- 2-Hydroxy-4-methylnicotinonitrile
- 3-Cyano-4-methyl-2-pyridone
- 1,2-dihydro-4-methyl-2-oxo-3-Pyridinecarbonitrile
- 2-Hydroxy-4-methyl-pyridine-3-carbonitrile
- 4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
- 4-methyl-2-oxo-1H-pyridine-3-carbonitrile
- 1,2-Dihydro-4-methyl-2-oxo-3-pyridinecarbonitrile (ACI)
- 2-Hydroxy-4-methylpyridine-3-carbonitrile
- 4-Methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
- Z1198154735
- XSJRLWNOZDULKJ-UHFFFAOYSA-N
- DB-028100
- 3-Pyridinecarbonitrile, 1,2-dihydro-4-methyl-2-oxo-
- SB52872
- SCHEMBL296497
- 4-methyl-3-cyano-2-pyridone
- 3-cyano-4-methylpyridone
- F17472
- MFCD00716620
- CS-10692
- SY007009
- CS-0037171
- DTXSID20442322
- 1 pound not2-dihydro-2-oxo-4-methylpyridine-3-carbonitrile
- AKOS006274540
- 2-hydroxy-3-cyano-4-methylpyridine
- 93271-59-1
- AKOS015891765
- 4-METHYL-2-OXO-1,2-DIHYDRO-PYRIDINE-3-CARBONITRILE
- EN300-98342
- 2-hydroxy-4-methyl-3-cyanopyridine
-
- MDL: MFCD00716620
- Piscine à noyau: 1S/C7H6N2O/c1-5-2-3-9-7(10)6(5)4-8/h2-3H,1H3,(H,9,10)
- La clé Inchi: XSJRLWNOZDULKJ-UHFFFAOYSA-N
- Sourire: N#CC1=C(C)C=CNC1=O
Propriétés calculées
- Qualité précise: 134.04800
- Masse isotopique unique: 134.048012819g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 10
- Nombre de liaisons rotatives: 0
- Complexité: 277
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 0.1
- Surface topologique des pôles: 52.9Ų
Propriétés expérimentales
- Dense: 1.209
- Point d'ébullition: 337.7℃ at 760 mmHg
- Point d'éclair: 158.005℃
- Indice de réfraction: 1.553
- Le PSA: 56.65000
- Le LogP: 0.55498
3-Cyano-4-methyl-2-pyridone Informations de sécurité
- Mot signal:Warning
- Description des dangers: H302-H315-H319-H332-H335
- Déclaration d'avertissement: P280-P305+P351+P338-P310
- Conditions de stockage:Inert atmosphere,Room Temperature(BD75655)
3-Cyano-4-methyl-2-pyridone Données douanières
- Code HS:2933399090
- Données douanières:
Code douanier chinois:
2933399090Résumé:
2933399090. Autres composés ayant un cycle pyridine non condensé sur leur structure. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%
Éléments de déclaration:
Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date
Résumé:
2933399090. Autres composés dont la structure contient un cycle pyridine non épaissi, hydrogéné ou non. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%
3-Cyano-4-methyl-2-pyridone PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029008879-25g |
2-Hydroxy-4-methylnicotinonitrile |
93271-59-1 | 95% | 25g |
$604.78 | 2023-08-31 | |
| Alichem | A029008879-50g |
2-Hydroxy-4-methylnicotinonitrile |
93271-59-1 | 95% | 50g |
$1088.61 | 2023-08-31 | |
| Fluorochem | 044682-10g |
2-Hydroxy-4-methylpyridine-3-carbonitrile |
93271-59-1 | 95% | 10g |
£350.00 | 2022-03-01 | |
| Fluorochem | 044682-25g |
2-Hydroxy-4-methylpyridine-3-carbonitrile |
93271-59-1 | 95% | 25g |
£600.00 | 2022-03-01 | |
| TRC | C987913-100mg |
3-Cyano-4-methyl-2-pyridone |
93271-59-1 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | C987913-250mg |
3-Cyano-4-methyl-2-pyridone |
93271-59-1 | 250mg |
$75.00 | 2023-05-18 | ||
| TRC | C987913-500mg |
3-Cyano-4-methyl-2-pyridone |
93271-59-1 | 500mg |
$87.00 | 2023-05-18 | ||
| TRC | C987913-1g |
3-Cyano-4-methyl-2-pyridone |
93271-59-1 | 1g |
$98.00 | 2023-05-18 | ||
| Chemenu | CM175980-25g |
2-Hydroxy-4-methyl-pyridine-3-carbonitrile |
93271-59-1 | 96% | 25g |
$502 | 2021-08-05 | |
| Fluorochem | 044682-1g |
2-Hydroxy-4-methylpyridine-3-carbonitrile |
93271-59-1 | 95% | 1g |
£76.00 | 2022-03-01 |
3-Cyano-4-methyl-2-pyridone Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Sulfuric acid Solvents: Water ; < 30 °C; 30 °C → 50 °C; 2 h, 50 °C
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Sulfuric acid Solvents: Water ; < 30 °C; 30 °C → 50 °C; 2 h, 50 °C
Référence
- Preparation of substituted pyridinecarboxylates as voltage-gated sodium channel blockers, World Intellectual Property Organization, , ,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Potassium carbonate
Référence
- Investigation of the reaction conditions for the synthesis of 4,6-disubstituted 3-cyano-2-pyridones and 4-methyl-3-cyano-6-hydroxy-2-pyridone, Journal of the Serbian Chemical Society, 1994, 59(12), 959-65
Méthode de production 4
Conditions de réaction
1.1 Reagents: Acetic acid Catalysts: Ammonium acetate Solvents: Toluene ; rt
1.2 Reagents: Sulfuric acid Solvents: Ethanol , Water ; 40 min, 25 °C; 30 min, 50 °C
1.3 Solvents: Water ; 50 min, 5 °C
1.2 Reagents: Sulfuric acid Solvents: Ethanol , Water ; 40 min, 25 °C; 30 min, 50 °C
1.3 Solvents: Water ; 50 min, 5 °C
Référence
- Improved synthesis of 2-chloro-3-amino-4-methylpyridine, Journal of Heterocyclic Chemistry, 2013, 50(1), 145-148
Méthode de production 5
Conditions de réaction
1.1 Reagents: Sulfuric acid Solvents: Water ; rt; rt → 90 °C; 1.5 h, 90 °C; cooled
1.2 Reagents: Water
1.2 Reagents: Water
Référence
- Synthesis of 2-chloro-3-amino-4-methylpyridine oxychloride cement, Wuhan Gongcheng Daxue Xuebao, 2008, 30(4), 33-35
Méthode de production 6
Conditions de réaction
1.1 Reagents: Sodium tert-butoxide Solvents: Dimethyl sulfoxide ; overnight, rt
Référence
- Process for preparation of nevirapine key intermediate 2-chloro-3-amino-4-methylpyridine, China, , ,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Sulfuric acid Solvents: Water ; 5 - 10 °C; 2 - 3 h, 50 °C
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Référence
- Method for preparation of 2-chloro-3-amino-4-methylpyridine, China, , ,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Sulfuric acid Solvents: Water ; rt → 50 °C; 50 °C → 10 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; 5 h, < 15 °C; overnight, rt
1.2 Reagents: Sodium nitrite Solvents: Water ; 5 h, < 15 °C; overnight, rt
Référence
- Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone, World Intellectual Property Organization, , ,
Méthode de production 9
Conditions de réaction
1.1 Catalysts: Acetic acid , Ammonium acetate Solvents: Toluene ; 8 h, rt → reflux
1.2 Reagents: Sulfuric acid Solvents: Ethanol , Water ; 40 min, rt; rt → 50 °C; 3 h, 50 °C; 50 °C → 5 °C
1.3 Solvents: Water ; 20 min, 5 °C; 30 min, 5 °C
1.2 Reagents: Sulfuric acid Solvents: Ethanol , Water ; 40 min, rt; rt → 50 °C; 3 h, 50 °C; 50 °C → 5 °C
1.3 Solvents: Water ; 20 min, 5 °C; 30 min, 5 °C
Référence
- A concise synthesis of 2-chloro-3-amino-4-methylpyridine, Research on Chemical Intermediates, 2011, 37(6), 599-604
Méthode de production 10
Conditions de réaction
1.1 Reagents: Sulfuric acid
1.2 Solvents: Water
1.2 Solvents: Water
Référence
- Process for preparation of 3-amino-2-chloro-4-methylpyridine, World Intellectual Property Organization, , ,
Méthode de production 11
Conditions de réaction
1.1 Reagents: Sodium Solvents: Diethyl ether ; cooled; 1 h, < 20 °C; 5 h, cooled
1.2 Solvents: Water ; 10 min, rt
1.3 Catalysts: Piperidinium acetate ; 2 h, rt → 100 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5, cooled
1.2 Solvents: Water ; 10 min, rt
1.3 Catalysts: Piperidinium acetate ; 2 h, rt → 100 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5, cooled
Référence
- Pyrrole-3-formamide compound, its preparation method and its use in preparation of anticancer agents, China, , ,
Méthode de production 12
Conditions de réaction
1.1 Reagents: Sulfuric acid , 2-(3,3-Dimethoxy-1-methylpropylidene)propanedinitrile Solvents: Water ; 2 h, 50 °C; 50 °C → rt
Référence
- Caspase inhibitors based on pyridazinone scaffold, World Intellectual Property Organization, , ,
Méthode de production 13
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Acetic acid
Référence
- Alkyl azinyl carbonitriles as building blocks in heterocyclic synthesis. A route for the synthesis of 4-methyl-2-oxopyridines, Pharmazie, 1999, 54(8), 571-574
Méthode de production 14
Conditions de réaction
Référence
- Acetals of lactams and amides of acids. 42. Cyclization of dieneamino esters, dieneaminonitriles, and acylamidines into pyridine derivatives, Khimiya Geterotsiklicheskikh Soedinenii, 1984, (6), 799-802
Méthode de production 15
Conditions de réaction
1.1 Reagents: Acetic acid Catalysts: Ammonium acetate Solvents: Toluene ; 8 h, reflux; reflux → rt
1.2 Reagents: Sulfuric acid Solvents: Ethanol , Water ; 25 °C; 3 h, 50 °C
1.2 Reagents: Sulfuric acid Solvents: Ethanol , Water ; 25 °C; 3 h, 50 °C
Référence
- Polypharmacological profile of 1,2-dihydro-2-oxo-pyridine-3-carboxamides in the endocannabinoid system, European Journal of Medicinal Chemistry, 2018, 154, 155-171
Méthode de production 16
Conditions de réaction
1.1 Reagents: Sulfuric acid Solvents: Water ; 0 °C; 5 h, 0 °C → 50 °C
Référence
- Preparation of AXL, c-Met, and TyRo3 inhibitors, World Intellectual Property Organization, , ,
Méthode de production 17
Conditions de réaction
1.1 Reagents: Sodium nitrite , Sulfuric acid Solvents: Water ; rt → 0 °C; 0 °C
1.2 Reagents: Potassium cyanide Solvents: Water ; > 1 min, heated; 30 min, rt
1.3 Reagents: Sodium bicarbonate ; neutralized, rt
1.4 Reagents: Hydrochloric acid ; 2 h, reflux; cooled
1.5 Reagents: Potassium bicarbonate ; pH 3
1.2 Reagents: Potassium cyanide Solvents: Water ; > 1 min, heated; 30 min, rt
1.3 Reagents: Sodium bicarbonate ; neutralized, rt
1.4 Reagents: Hydrochloric acid ; 2 h, reflux; cooled
1.5 Reagents: Potassium bicarbonate ; pH 3
Référence
- Molecular and crystal structure, IR and Raman spectra, and quantum chemical calculations for 2-hydroxy-3-cyano-4-methylpyridine, Vibrational Spectroscopy, 2010, 53(2), 189-198
Méthode de production 18
Conditions de réaction
Référence
- Preparation of carboxamides as sodium channel blocking compounds, derivatives thereof, and methods of their use, World Intellectual Property Organization, , ,
Méthode de production 19
Conditions de réaction
Référence
- Studies on the preparation of 3,4-disubstituted 2-methoxypyridines, Journal of Heterocyclic Chemistry, 1999, 36(3), 653-658
3-Cyano-4-methyl-2-pyridone Raw materials
- Ethyl formate
- Ethyl acetoacetate
- N,N-Dimethylformamide diethyl acetal
- 2-Amino-4-methylpyridine-3-carbonitrile
- Propanedinitrile, 2-(3,3-diethoxy-1-methylpropylidene)-
- 2,4-Pentadienamide, 2-cyano-5-(dimethylamino)-3-methyl-, (4E)-
- Propanedinitrile, (3-methoxy-1-methyl-2-propenylidene)-
- 2-chloro-4-methylpyridin-3-amine
- 4,4-Dimethoxybutan-2-one
- [(2E)-3-methoxy-1-methylprop-2-en-1-ylidene]malononitrile
- 4,4-Dicyano-3-methyl-3-butenal dimethyl acetal
- 2-Butenamide, 2-cyano-3-methyl-
- 2-Cyanoacetamide
3-Cyano-4-methyl-2-pyridone Preparation Products
3-Cyano-4-methyl-2-pyridone Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:93271-59-1)3-Cyano-4-methyl-2-pyridone
Numéro de commande:A844502
État des stocks:in Stock
Quantité:25g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 07:03
Prix ($):248.0
Courriel:sales@amadischem.com
3-Cyano-4-methyl-2-pyridone Littérature connexe
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
93271-59-1 (3-Cyano-4-methyl-2-pyridone) Produits connexes
- 243469-66-1(6-methoxy-4-methyl-pyridine-3-carbonitrile)
- 1784430-30-3(2-Methoxy-3-methylisonicotinonitrile)
- 185208-68-8(3-Pyridinecarbonitrile, 2-ethoxy-4-methyl-)
- 84540-04-5(Palm kernel oil hydrogenated)
- 149379-71-5(2-Methoxy-4-methylnicotinonitrile)
- 26345-14-2(3-Pyridinecarbonitrile,2,6-dimethoxy-4-methyl-)
- 1951441-17-0(2-Hydroxy-nicotinonitrile hydrobroMide)
- 95891-30-8(6-Hydroxynicotinonitrile)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:93271-59-1)3-Cyano-4-methyl-2-pyridone
Pureté:99%
Quantité:25g
Prix ($):248.0